methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline moiety fused with a thiophene ring, and various functional groups such as amino, cyano, nitro, and carboxylate. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
The synthesis of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps and the use of various reagents and catalysts. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This step involves the cyclization of an appropriate precursor, such as 2-methyl-3-nitroaniline, using reagents like sodium nitrite and potassium iodide.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable thiophene precursor and a coupling reagent.
Functional group modifications:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE has various scientific research applications, including:
Mechanism of Action
The mechanism of action of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, the compound may interact with cellular signaling pathways, such as the MAPK or PI3K/Akt pathways, to exert its biological effects .
Comparison with Similar Compounds
METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
- 4-(2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-METHYL-2-THIENYL)-5-OXO-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL)BENZENESULFONAMIDE
- Indole derivatives : These compounds share a similar heterocyclic structure and are known for their biological activities .
- Cyanoacetamide derivatives : These compounds are used as precursors in the synthesis of various heterocyclic compounds and have diverse biological activities .
The uniqueness of METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.
Properties
Molecular Formula |
C29H30N4O5S |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
methyl 2-[2-amino-3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C29H30N4O5S/c1-29(2)13-20-25(21(34)14-29)23(16-8-7-9-17(12-16)33(36)37)19(15-30)26(31)32(20)27-24(28(35)38-3)18-10-5-4-6-11-22(18)39-27/h7-9,12,23H,4-6,10-11,13-14,31H2,1-3H3 |
InChI Key |
UQDJSIPAMMZHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCCC4)C(=O)OC)N)C#N)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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